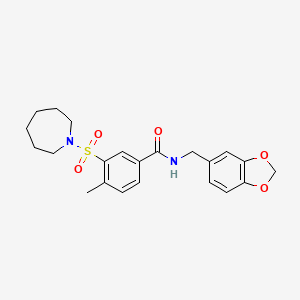
N-(4-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)phenyl)acetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and thiazole rings, along with the amide linkage connecting them. The three-dimensional structure would be influenced by the stereochemistry at the carbon atoms of the pyrrolidine ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide linkage could undergo hydrolysis under acidic or basic conditions. The pyrrolidine ring could undergo reactions at the nitrogen atom, such as protonation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The presence of the aromatic thiazole ring could contribute to its UV-visible absorption properties .作用機序
Thiazoles
are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Indole derivatives
possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
実験室実験の利点と制限
N-(4-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)phenyl)acetamide has several advantages as a pharmacological tool for studying the NF-κB signaling pathway. This compound is a highly potent and selective inhibitor of IKKβ kinase, which is a key regulator of NF-κB activation. This compound has been extensively characterized in various preclinical models, and its pharmacological effects have been well documented. However, this compound has some limitations as well. This compound is a small molecule inhibitor, and its pharmacological effects may not be specific to the NF-κB signaling pathway. This compound may also have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for N-(4-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)phenyl)acetamide research. One direction is to investigate the therapeutic potential of this compound in combination with other drugs or treatments for cancer, inflammatory diseases, and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of IKKβ kinase, which could have improved pharmacological properties compared to this compound. Additionally, future research could explore the role of this compound in regulating other signaling pathways that are involved in immune responses, inflammation, and cell survival.
合成法
The synthesis of N-(4-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)phenyl)acetamide involves a series of chemical reactions that start with the condensation of 2-aminothiazole and 3-chloropropionitrile to form 3-(2-aminothiazol-4-yl)propanenitrile. This intermediate is then converted to 3-(2-aminothiazol-4-yl)propanoic acid, which is subsequently coupled with 4-(carboxymethyl)phenylboronic acid to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
N-(4-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)phenyl)acetamide has been extensively studied in various preclinical models, including cancer, inflammatory diseases, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. In inflammatory diseases, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In autoimmune disorders, this compound has been shown to suppress the production of autoantibodies and reduce the severity of disease symptoms in animal models of lupus and multiple sclerosis.
特性
IUPAC Name |
N-[4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-11(20)18-13-4-2-12(3-5-13)15(21)19-8-6-14(10-19)22-16-17-7-9-23-16/h2-5,7,9,14H,6,8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTAVHORXQYTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

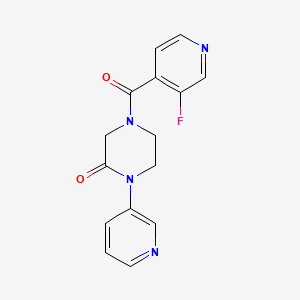
![9-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2624079.png)
![6-[5-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2624081.png)
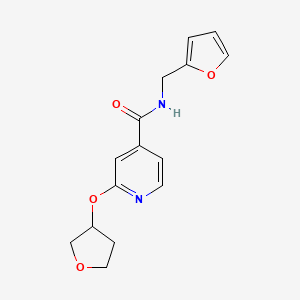

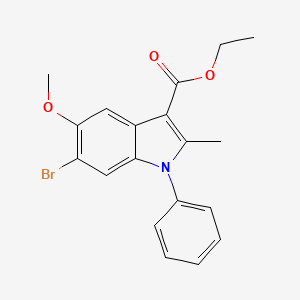
![2,4-Dibromo-6-{[(2-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2624088.png)
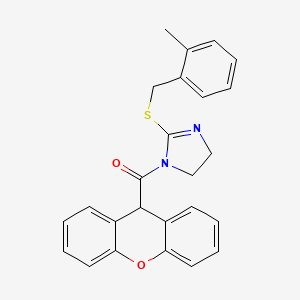
![3-[3-(4-methylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2624094.png)
![ethyl 3-cyano-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2624095.png)

